molecular formula C17H24N2O4S B598673 2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide CAS No. 1199773-18-6

2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide

Cat. No.: B598673
CAS No.: 1199773-18-6
M. Wt: 352.449
InChI Key: USQCRRQVCMGNMM-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C17H24N2O4S. This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane moiety attached to a benzenesulfonohydrazide core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The 1,4-dioxaspiro[4.5]decane moiety is synthesized through a cyclization reaction involving appropriate diol and ketone precursors under acidic or basic conditions.

    Sulfonohydrazide Formation: The benzenesulfonohydrazide core is prepared by reacting benzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the spirocyclic intermediate with the benzenesulfonohydrazide under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonohydrazide group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonohydrazide moiety, where nucleophiles such as amines or thiols replace the hydrazide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted sulfonohydrazides.

Scientific Research Applications

2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzenesulfonohydrazide: Lacks the spirocyclic moiety, resulting in different chemical properties and reactivity.

    1,4-Dioxaspiro[4.5]decane derivatives: Similar spirocyclic structure but different functional groups attached.

Uniqueness

2,4,6-Trimethyl-N’-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide is unique due to its combination of a spirocyclic structure with a sulfonohydrazide moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-8-ylideneamino)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-12-10-13(2)16(14(3)11-12)24(20,21)19-18-15-4-6-17(7-5-15)22-8-9-23-17/h10-11,19H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQCRRQVCMGNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCC3(CC2)OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681857
Record name N'-(1,4-Dioxaspiro[4.5]decan-8-ylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-18-6
Record name 2,4,6-Trimethylbenzenesulfonic acid 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-(1,4-Dioxaspiro[4.5]decan-8-ylidene)-2,4,6-trimethylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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